molecular formula C22H32O3 B1252237 3-Oxo-23,24-bisnorchol-4-en-22-oic acid

3-Oxo-23,24-bisnorchol-4-en-22-oic acid

Cat. No. B1252237
M. Wt: 344.5 g/mol
InChI Key: QETBTXOVEBTJQH-WAMTXRNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxo-23,24-bisnorchol-4-en-22-oic acid is a steroid acid that is 23,24-bisnor-chol-4-en-22-oic acid bearing an additional oxo substituent at position 3. It is a steroid acid and a 3-oxo-Delta(4) steroid. It is a conjugate acid of a 3-oxo-23,24-bisnorchol-4-en-22-oate. It derives from a hydride of a pregnane.

Scientific Research Applications

Bioconversion of Phytosterols to Steroidal Intermediates

Actinobacteria strains have been studied for their capacity to transform deoxycholic and cholic acids. Some strains were found to effectively convert these acids through processes like hydroxylation, dehydrogenation, cleavage of the isoprenoic side chain, and Δ4-dehydrogenation. This bioconversion capability has applications in producing valuable cholanic acids, such as ursocholic acid and 9α-hydroxy-3,12-dioxo-23,24-bisnorchol-4-ene-22-oic acid (Deshcherevskaya et al., 2016).

Enhancement in Steroid Production

In the field of the steroid pharmaceutical industry, the bioconversion of phytosterols into high-value steroidal intermediates like 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) is crucial. Studies involving the strain Mycobacterium neoaurum have shown that modification of the cell wall significantly enhances cell permeability, which in turn boosts the production of these steroidal intermediates (Xiong et al., 2020).

Synthesis of Steroidal Structures and Derivatives

Research in the area of chemical synthesis has led to the creation of various steroidal structures and derivatives, such as 22-phenyl-3β-acetoxy-bisnorchol-5-en-22-one, through palladium-catalyzed cross-coupling. The synthesis and characterization of these compounds have applications in developing new materials and pharmaceuticals (Mayorquín-Torres et al., 2014).

Stereoselective Synthesis

Advances in stereoselective synthesis have led to the creation of compounds like 22-piperidin-yl-pregnan-5-en-3β,22S-ols from 23,24-bisnor-5-cholenic acid-3β-ol. These synthetic methodologies and resulting compounds have potential applications in pharmaceuticals and materials science (Visbal & Álvarez-Aular, 2004).

Ionophore Synthesis

The synthesis of transmembrane ionophores like bis-(20S)-5α-23,24-bisnorchol-16-en-3β,6α,7β-triol-22-terephthaloate, which act as Na+-transporting channels, has applications in cell biology and bioengineering. These ionophores are synthesized from steroidal derivatives and have potential uses in studying and manipulating ion transport across biological membranes (Filippo et al., 2003).

properties

Product Name

3-Oxo-23,24-bisnorchol-4-en-22-oic acid

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H32O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t13-,16-,17+,18-,19-,21-,22+/m0/s1

InChI Key

QETBTXOVEBTJQH-WAMTXRNCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)O

synonyms

3-O-P-20-CA
3-oxo-4-pregnene-20-carboxylic acid
3-oxo-4-pregnene-20beta-carboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxo-23,24-bisnorchol-4-en-22-oic acid
Reactant of Route 2
3-Oxo-23,24-bisnorchol-4-en-22-oic acid
Reactant of Route 3
3-Oxo-23,24-bisnorchol-4-en-22-oic acid
Reactant of Route 4
3-Oxo-23,24-bisnorchol-4-en-22-oic acid
Reactant of Route 5
3-Oxo-23,24-bisnorchol-4-en-22-oic acid
Reactant of Route 6
3-Oxo-23,24-bisnorchol-4-en-22-oic acid

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